molecular formula C16H15N3O B7539263 N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

Cat. No. B7539263
M. Wt: 265.31 g/mol
InChI Key: FECQLBFFJYKWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammation, and cancer.

Mechanism of Action

CP-690,550 selectively inhibits the activity of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide activity, CP-690,550 reduces the production of inflammatory cytokines and other immune system mediators, leading to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its selective inhibition of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which allows for a more targeted approach to treating inflammatory and autoimmune diseases. However, its use in laboratory experiments may be limited by its relatively low solubility in water and other common solvents, as well as its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on CP-690,550, including:
1. Further investigation of its therapeutic potential in autoimmune diseases, such as lupus and scleroderma.
2. Exploration of its potential use as a combination therapy with other immunomodulatory drugs.
3. Development of more potent and selective N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide inhibitors based on the structure of CP-690,550.
4. Investigation of its potential use in the treatment of other diseases, such as cancer and infectious diseases.
5. Study of its pharmacokinetics and pharmacodynamics in humans to optimize dosing and minimize potential side effects.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine with 3-cyanobenzyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer.

properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-5-3-8-15(18-12)16(20)19(2)11-14-7-4-6-13(9-14)10-17/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQLBFFJYKWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.